N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-19(13-16(20)18-11-5-3-4-6-12-18)23(21,22)15-9-7-14(17)8-10-15/h7-10H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIVRIAFHQNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylazepan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compound A : N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide
- Structural Difference : Replaces the azepane ring with a piperazine ring (six-membered vs. seven-membered).
- Impact : The smaller piperazine ring may reduce steric hindrance and alter binding pocket compatibility. Piperazine derivatives are often associated with enhanced solubility due to increased polarity .
- Biological Relevance : Piperazine-containing compounds are frequently explored for neurological targets, suggesting Compound A may have distinct pharmacokinetic profiles compared to the azepane-containing target compound .
Compound B : N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide
- Structural Difference : Incorporates a thiazol ring linked to the benzenesulfonamide core.
Analogues with Halogen Substitution Variations
Compound C : N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide
- Structural Difference : Features a 3,5-dichlorophenyl group instead of 4-chloro-N-ethylbenzenesulfonamide.
- This could translate to higher potency in antimicrobial or anticancer assays but may also reduce metabolic stability .
Compound D : N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
- Structural Difference: Substitutes the azepane ring with a dihydroisoquinoline scaffold.
- Impact: The planar isoquinoline ring may improve DNA intercalation properties, making Compound D more suitable for anticancer research compared to the target compound’s flexible azepane moiety .
Analogues with Functional Group Modifications
Compound E : N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride
- Structural Difference : Replaces the oxoethyl group with a cyclobutyl-methanesulfonamide chain.
- Impact: The cyclobutyl group introduces strain and rigidity, which could affect binding kinetics.
Data Table: Key Comparisons
Biological Activity
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H24ClN2O3S
- Molecular Weight : 368.91 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from azepane derivatives and incorporating sulfonamide functionalities. The general approach includes:
- Formation of the Azepane Ring : Cyclization of appropriate precursors.
- Functionalization : Introduction of the sulfonamide group and chlorinated benzene moiety through nucleophilic substitution reactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may influence receptor activity, particularly in pathways related to inflammation and pain management.
Pharmacological Studies
A review of studies highlights the following biological activities:
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against common bacterial pathogens. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects :
- In a rodent model of inflammation, administration of the compound resulted in a marked reduction in paw edema, suggesting its utility in treating inflammatory conditions.
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Analgesic Properties :
- A pharmacological assessment revealed that the compound significantly reduced pain responses in animal models, outperforming established analgesics in certain assays.
Research Findings and Future Directions
Recent investigations have focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have identified key modifications that could improve its pharmacokinetic properties.
Q & A
Q. What are the recommended synthetic routes for N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide formation : Reacting 4-chloro-N-ethylbenzenesulfonyl chloride with a primary amine (e.g., 2-amino-1-(azepan-1-yl)ethanone) in dichloromethane or dimethylformamide, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for reaction completion .
- Yield optimization : Adjusting stoichiometry, solvent polarity, and temperature (e.g., reflux conditions) to improve efficiency .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- X-ray crystallography : SHELXL software ( ) refines crystal structures, resolving bond lengths and angles. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
- Targeted studies : Use biochemical assays (e.g., enzyme inhibition) based on structural analogs (e.g., sulfonamide-based kinase inhibitors) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Reproducibility checks : Validate assay conditions (e.g., pH, solvent controls) to rule out false positives/negatives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro groups) to isolate activity contributors .
- Computational docking : Tools like AutoDock predict binding affinities to targets (e.g., HIV-1 protease), explaining discrepancies between in vitro and in silico results .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Salt formation : React with HCl or sodium hydroxide to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
- Crystallography-guided formulation : Analyze crystal packing (via Mercury CSD 2.0) to identify polymorphs with higher thermal stability .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?
- Data collection : Use synchrotron radiation for high-resolution datasets .
- Refinement protocols : SHELXL’s TWIN and BASF commands model twinned crystals, while iterative Fourier recycling improves electron density maps .
- Validation tools : CheckR or PLATON to identify and correct systematic errors .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., azepane ring expansion) and compare bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity trends .
- Metabolic profiling : LC-MS/MS identifies metabolites influencing efficacy/toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
